2,3-Dimethyl-6-phenylpyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
86421-66-1 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2,3-dimethyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C12H12N2O/c1-9-13-11(8-12(15)14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
KKMOLRJQCZVPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 2,3 Dimethyl 6 Phenylpyrimidin 4 3h One and Analogues
Functionalization of the Pyrimidinone Core
The pyrimidinone ring system is the central scaffold for a multitude of synthetic transformations. Its electronic properties make it amenable to various reactions, enabling the introduction of diverse functional groups and heterocyclic systems.
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring, being π-deficient, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups or when a good leaving group is present at the C2, C4, or C6 positions. bhu.ac.inwikipedia.orgnih.gov The presence of nitrogen atoms in the ring facilitates these reactions by stabilizing the intermediate negative charge. bhu.ac.in Chlorinated pyrimidines, which can be synthesized from the corresponding pyrimidones using reagents like phosphorus oxychloride, are common substrates for such substitutions. bhu.ac.in This approach allows for the introduction of a variety of nucleophiles, significantly expanding the chemical diversity of the pyrimidinone library.
Introduction of Heterocyclic Moieties (e.g., Thiazoles, Pyrazoles, Triazoles, Benzofurans)
A key strategy in medicinal chemistry involves the incorporation of various heterocyclic moieties onto a core scaffold to explore new chemical space and biological activities. The pyrimidinone core has been successfully appended with a range of heterocycles.
Thiazoles: Thiazole-substituted pyrimidines have been synthesized through condensation reactions. For instance, novel thiazolyl-pyrimidines were prepared via the condensation of enaminones with guanidine (B92328) carbonate. nih.gov Another approach involves the reaction of pyrazolopyridine derivatives with halogen-containing reagents to yield thiazole (B1198619) derivatives. tandfonline.com The synthesis of thiazole-pyrimidine derivatives often utilizes established methods like the Hantzsch synthesis, which involves the condensation of α-halocarbonyl compounds with thioamides. researchgate.net
Pyrazoles: The synthesis of pyrazole-substituted pyrimidinones (B12756618) can be achieved through various synthetic routes. nih.govchim.it One common method involves the cyclocondensation of α,β-unsaturated ketones with hydrazine (B178648) derivatives to produce pyrazole (B372694) regioisomers. researchgate.net Additionally, pyrazolo[3,4-d]pyrimidinone derivatives have been synthesized from the reaction of 5-aminopyrazoles with benzoyl isocyanate. nih.gov
Triazoles: Triazole-substituted pyrimidines can be synthesized using "click chemistry," specifically the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). niscpr.res.in This method allows for the efficient linking of pyrimidine and triazole moieties. niscpr.res.in Symmetrically and unsymmetrically substituted 1,2,4-triazoles can also be prepared from hydroxylamine (B1172632) and nitriles in the presence of a copper catalyst. frontiersin.org
Benzofurans: Benzofuran (B130515) moieties have been incorporated into pyrimidine structures through multi-step synthetic sequences. A common approach involves the initial synthesis of benzofuran chalcones, which are then cyclized with urea (B33335), thiourea, or guanidine hydrochloride to form the corresponding hydroxy-, thio-, or aminopyrimidines bearing a benzofuran substituent. nih.govnih.govresearchgate.netresearchgate.net
Table 1: Examples of Heterocyclic Moieties Introduced onto the Pyrimidinone Core
| Heterocycle | Synthetic Method | Starting Materials | Reference(s) |
|---|---|---|---|
| Thiazole | Condensation Reaction | Enaminones, Guanidine Carbonate | nih.gov |
| Thiazole | Hantzsch Synthesis | α-Halocarbonyl Compounds, Thioamides | researchgate.net |
| Pyrazole | Cyclocondensation | α,β-Unsaturated Ketones, Hydrazine Derivatives | researchgate.net |
| Pyrazole | Reaction with Isocyanate | 5-Aminopyrazoles, Benzoyl Isocyanate | nih.gov |
| Triazole | Click Chemistry (CuAAC) | Azide-functionalized Pyrimidines, Alkynes | niscpr.res.in |
| Triazole | Copper-Catalyzed Synthesis | Hydroxylamine, Nitriles | frontiersin.org |
| Benzofuran | Cyclization of Chalcones | Benzofuran Chalcones, Urea/Thiourea/Guanidine | nih.govnih.govresearchgate.net |
Reactions with Nitrogen Nucleophiles
The pyrimidinone core can react with various nitrogen nucleophiles, leading to either substitution or ring transformation products. The outcome of these reactions is often dependent on the reaction conditions and the nature of the substituents on the pyrimidine ring. For example, treatment of N-alkylpyrimidinium salts with nucleophiles can lead to ring-opening and subsequent recyclization to form different heterocyclic systems. wur.nl The reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines has been shown to cause novel ring transformations, yielding hydantoins. rsc.org Similarly, reactions with hydrazine can lead to the formation of pyrazolone (B3327878) derivatives. rsc.org
Tautomeric Forms and Their Interconversion in Pyrimidinone Systems
Pyrimidin-4(3H)-one systems can exist in tautomeric equilibrium with their corresponding 4-hydroxypyrimidine (B43898) form. acs.orgnih.govresearchgate.net However, for pyrimidin-4-ones, the amide (keto) form is generally the more stable tautomer. researchgate.net The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the ring. Computational studies have been employed to understand the factors that control this keto-enol tautomerism. acs.orgnih.govresearchgate.net The introduction of a nitrogen atom into the ring of 2-hydroxypyridine (B17775) to form 4-hydroxypyrimidine shifts the equilibrium towards the ketonic form. nih.govresearchgate.net The tautomeric state of the pyrimidinone ring is a crucial consideration in its reactivity, as different tautomers may exhibit distinct chemical behaviors. For instance, the specific tautomeric form present can dictate the regioselectivity of reactions such as alkylation. chemicalbook.com
Spectroscopic and Advanced Analytical Characterization of 2,3 Dimethyl 6 Phenylpyrimidin 4 3h One Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. For 2,3-Dimethyl-6-phenylpyrimidin-4(3H)-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl group and the two methyl groups, as well as a characteristic signal for the lone proton on the pyrimidinone ring.
The signals for the aromatic protons of the 6-phenyl group would typically appear in the downfield region, approximately between δ 7.4 and 8.3 ppm, often as a complex multiplet due to spin-spin coupling. nih.gov The proton at the 5-position of the pyrimidinone ring is expected to resonate as a singlet in the range of δ 6.0-7.0 ppm. The two methyl groups, being in different chemical environments (one on a nitrogen atom, N3, and one on a carbon atom, C2), would produce two distinct singlets. The N-methyl (N-CH₃) protons are anticipated around δ 3.3-3.6 ppm, while the C-methyl (C-CH₃) protons would likely appear further upfield. Based on data from similar pyrimidinone structures, these signals can be predicted with reasonable accuracy. nih.gov
Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl Protons (C₆H₅) | 7.4 - 8.3 | Multiplet (m) |
| Pyrimidinone H-5 | 6.0 - 7.0 | Singlet (s) |
| N-Methyl (N³-CH₃) | 3.3 - 3.6 | Singlet (s) |
| C-Methyl (C²-CH₃) | 2.1 - 2.5 | Singlet (s) |
Note: Predicted values are based on analogous structures reported in the literature. nih.govnih.gov The exact chemical shifts can vary depending on the solvent and concentration.
Furthermore, ¹H NMR is a powerful technique for studying tautomerism, which involves the migration of a proton. Pyrimidinone scaffolds can potentially exist in different tautomeric forms, such as the keto (amide) and enol (iminol) forms. By analyzing the chemical shifts and the presence or absence of exchangeable protons (like an O-H signal in an enol form), ¹H NMR can determine the predominant tautomer in a given solvent. For this compound, the presence of the N-methyl group at the 3-position locks the compound in the specified keto form, preventing the common amide-iminol tautomerism at that site.
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift provides insight into its bonding and electronic environment. This technique is crucial for confirming the presence of all carbon atoms in the structure, including quaternary carbons that are not visible in ¹H NMR.
For this compound, the spectrum would display signals for the twelve unique carbon atoms. The carbonyl carbon (C4) is the most deshielded, expected to appear significantly downfield around δ 160-170 ppm. nih.gov The carbons of the pyrimidinone and phenyl rings would resonate in the aromatic region (δ 110-165 ppm). The two methyl carbons would appear in the upfield region (δ 15-40 ppm). nih.gov
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (C4) | 160 - 170 |
| Pyrimidinone C2, C6 | 150 - 165 |
| Phenyl C-ipso | 135 - 140 |
| Phenyl C-ortho, C-meta, C-para | 125 - 132 |
| Pyrimidinone C5 | 105 - 115 |
| N-Methyl (N³-CH₃) | 30 - 40 |
| C-Methyl (C²-CH₃) | 15 - 25 |
Note: Predicted values are based on analogous structures reported in the literature. nih.govnih.gov
Two-dimensional (2D) NMR experiments provide correlation data that reveal how different nuclei are connected, which is essential for unambiguous assignment of all ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal the coupling network within the phenyl ring, showing cross-peaks between adjacent ortho, meta, and para protons. It would not show correlations for the singlet signals of the H-5 and methyl protons.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). ipb.ptmdpi.com An HSQC spectrum would definitively link the proton signal at δ ~6.5 ppm to the C5 carbon, the aromatic proton signals to their respective phenyl ring carbons, and the methyl proton signals to their corresponding methyl carbons.
The behavior of chemical shifts upon changing the sample concentration can provide valuable information about intermolecular interactions, such as hydrogen bonding. researchgate.net Pyrimidinone scaffolds are known to form hydrogen bonds, which play a key role in their supramolecular chemistry. nih.govacs.org Although the N1-H proton is absent in the target molecule, weak intermolecular C-H···O hydrogen bonds could potentially form between the C5-H or phenyl C-H groups and the carbonyl oxygen of another molecule.
In a concentration-dependent NMR study, a downfield shift (an increase in δ value) of a proton's signal as the concentration increases is indicative of its involvement in hydrogen bonding. nih.govacs.org This occurs because hydrogen bonding deshields the proton, causing it to resonate at a lower magnetic field. By tracking the chemical shifts of the H-5 and aromatic protons across a range of concentrations, the presence and nature of these weak intermolecular interactions in solution can be investigated. researchgate.net
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which is expected in the range of 1650-1700 cm⁻¹. nih.gov Other characteristic absorptions would include C=N and C=C stretching vibrations from the pyrimidinone and phenyl rings between 1500 and 1650 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups would appear around 2900-3100 cm⁻¹.
Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2900 - 3000 | Medium-Weak |
| Carbonyl (C=O) Stretch | 1650 - 1700 | Strong |
| Aromatic/Heteroaromatic C=C & C=N Stretches | 1500 - 1650 | Medium-Strong |
| C-H Bending (out-of-plane) | 700 - 900 | Strong |
Note: Predicted values are based on general IR correlation tables and data for similar quinazolinone and pyrimidinone structures. researchgate.netphyschemres.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers additional structural information. chemguide.co.uk
For this compound (C₁₂H₁₂N₂O), the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for [C₁₂H₁₂N₂O + H]⁺ is 201.1022 Da.
The fragmentation pattern provides clues to the molecule's structure. libretexts.org When the molecular ion breaks apart in the mass spectrometer, it forms smaller, stable fragment ions. A plausible fragmentation pathway for this compound could involve:
Loss of a methyl radical (•CH₃) from the molecular ion.
Cleavage of the phenyl group.
Retro-Diels-Alder type fragmentation of the pyrimidinone ring.
Analysis of the m/z values of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy. libretexts.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound excites electrons from lower to higher energy orbitals, typically corresponding to π-π* and n-π* transitions associated with its aromatic and heterocyclic ring systems. The phenyl and pyrimidinone moieties act as chromophores, giving rise to characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment.
Photoluminescence spectroscopy provides insight into the molecule's behavior after electronic excitation. Upon absorbing light, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum, quantum yield, and fluorescence lifetime are key parameters that characterize the photophysical properties of the compound. These properties are influenced by the molecular structure and the surrounding environment, with derivatives of related heterocyclic systems showing strong emission and high quantum efficiency. mdpi.com
Table 1: Illustrative Photophysical Data for Pyrimidinone Derivatives
| Parameter | Value | Solvent |
|---|---|---|
| UV-Vis Absorption | ||
| λmax,1 | ~250-270 nm | Dioxane |
| λmax,2 | ~330-350 nm | Dioxane |
| Photoluminescence | ||
| Excitation Wavelength (λex) | ~335 nm | THF |
| Emission Wavelength (λem) | ~450-500 nm | THF |
| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.87 | Varies |
| Fluorescence Lifetime (τ) | 0.5 - 9.0 ns | Varies |
Note: Data are representative values for related heterocyclic systems to illustrate typical measurements. Specific values for this compound depend on experimental conditions. mdpi.comresearchgate.net
Elemental Analysis (CHNS) for Purity and Composition
Elemental analysis is a cornerstone technique for verifying the elemental composition of a pure compound, thereby confirming its empirical and molecular formula. For this compound, with a molecular formula of C₁₂H₁₂N₂O, the analysis involves combusting a small, precise amount of the sample to convert its constituent elements into simple gases (CO₂, H₂O, N₂). These gases are then quantified to determine the mass percentage of each element.
The experimentally determined percentages ("Found") are compared against the theoretically calculated values based on the molecular formula. A close agreement, typically within ±0.4%, provides strong evidence of the compound's purity and corroborates its proposed chemical formula. orientjchem.org This method is routinely used in the characterization of newly synthesized pyrimidinone derivatives. nih.govijper.org
Table 2: Elemental Composition of this compound (C₁₂H₁₂N₂O)
| Element | Molecular Weight ( g/mol ) | Calculated % | Found % |
|---|---|---|---|
| Carbon (C) | 144.13 | 71.98 | Typically within ±0.4% |
| Hydrogen (H) | 12.10 | 6.04 | Typically within ±0.4% |
| Nitrogen (N) | 28.01 | 13.99 | Typically within ±0.4% |
| Oxygen (O) | 16.00 | 7.99 | (Typically by difference) |
| Total | 200.23 | 100.00 | |
Chromatographic Methods (TLC, Column Chromatography) for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification and purity assessment of synthesized organic compounds.
Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method used to monitor the progress of a chemical reaction, identify components in a mixture, and determine the purity of a sample. A small spot of the compound is applied to a stationary phase (e.g., silica (B1680970) gel on a plate), and a mobile phase (solvent system) is allowed to ascend the plate. The compound travels up the plate at a rate dependent on its affinity for the stationary versus the mobile phase, which is quantified by the Retention Factor (Rf). A pure compound should ideally appear as a single spot.
Column Chromatography is a preparative technique used to separate and isolate the desired compound from byproducts and unreacted starting materials. researchgate.net The same principles as TLC apply, but on a larger scale, with the stationary phase packed into a vertical glass column. The crude reaction mixture is loaded at the top, and the mobile phase is passed through the column, eluting the separated components into different fractions. The purity of these fractions is then typically verified by TLC. researchgate.net For pyrimidine (B1678525) derivatives, common solvent systems include mixtures of n-heptane, dichloromethane, and ethyl acetate. researchgate.net
Table 3: Typical Parameters for Chromatographic Purification
| Technique | Parameter | Description |
|---|---|---|
| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) | |
| Visualization | UV light (254 nm) or chemical stain | |
| Retention Factor (Rf) | A characteristic value for a given system | |
| Column Chromatography | Stationary Phase | Silica gel (60-120 mesh) |
| Eluent | Gradient or isocratic solvent system (e.g., increasing polarity) |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. The technique involves irradiating a high-quality single crystal with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision.
This analysis provides unambiguous confirmation of the compound's constitution and conformation. While a specific crystal structure for this compound is not available in the cited literature, analysis of related pyrimidinone structures reveals key details about their molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.netresearchgate.net The data obtained from such an analysis is comprehensive, as illustrated by the typical parameters presented for a related heterocyclic compound. researchgate.net
Table 4: Representative Single-Crystal X-ray Diffraction Data for a Dihydropyrimidine Derivative
| Parameter | Value |
|---|---|
| Crystal Data | |
| Chemical Formula | C₂₀H₂₀N₄O₄ |
| Formula Weight | 396.40 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 12.8970(12) Å |
| b | 13.6210(11) Å |
| c | 11.8420(13) Å |
| α | 90° |
| β | 115.860(3)° |
| γ | 90° |
| Volume (V) | 1872.0(3) ų |
| Z (Molecules/unit cell) | 4 |
Note: This data is for N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and serves as an example of the detailed structural information obtained from SC-XRD analysis. researchgate.net
Computational Chemistry and Cheminformatics Studies of 2,3 Dimethyl 6 Phenylpyrimidin 4 3h One and Pyrimidinone Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to pyrimidinone derivatives to predict their geometric and electronic properties.
Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO, Energy Gap)
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrimidinone derivatives, this is often achieved using functionals like B3LYP with basis sets such as 6-311++G(d,p). researchgate.netwjarr.com These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation and stability. jchemrev.com
The electronic structure of these compounds is further elucidated by analyzing the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. wjarr.comnih.gov For instance, studies on various pyrimidine (B1678525) derivatives have shown that their reactivity is directly related to this energy gap. wjarr.com In one study, the energy gap for a pyrimidinone derivative was calculated to be a substantial 6.293 eV, indicating high stability. researchgate.net
| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
|---|---|---|---|---|
| N-acetyl-monastrol (NMP) | - | - | 6.293 | B3LYP/6–311++G(d,p) |
| DMPO Derivative | -5.57 | -1.94 | 3.63 | B3LYP/6-311++G(d,p) |
| DMPS Derivative | -5.46 | -1.59 | 3.87 | B3LYP/6-311++G(d,p) |
| DMPN Derivative | -5.47 | -1.59 | 3.88 | B3LYP/6-311++G(d,p) |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. wjarr.comdeeporigin.com MEP maps illustrate the electrostatic potential on the molecular surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), prone to nucleophilic attack. deeporigin.com For pyrimidinone derivatives, MEP analysis helps identify the most reactive sites for intermolecular interactions, which is crucial for understanding their binding mechanisms with biological targets. researchgate.netnih.gov The heteroatoms, such as oxygen and nitrogen, are often identified as the most electron-rich sites. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the topology of the electron density in a molecule. chemrxiv.orgnih.gov This analysis can identify and characterize chemical bonds and other intermolecular interactions, such as hydrogen bonds and van der Waals forces. chemrxiv.org In the context of pyrimidinone derivatives, QTAIM can be employed to study the nature and strength of interactions between the molecule and its environment, for instance, within a protein's active site. nih.gov The analysis focuses on bond critical points (BCPs) in the electron density, where the properties of the density at these points provide quantitative information about the interaction strength. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
DFT calculations are also extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. physchemres.org
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the 1H and 13C NMR chemical shifts of pyrimidinone derivatives. nih.gov These theoretical predictions are often in good agreement with experimental spectra, aiding in the structural elucidation of newly synthesized compounds. ijcce.ac.irresearchgate.net
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum of a molecule can be computed using DFT. physchemres.org These calculated frequencies, after appropriate scaling, can be compared with experimental IR data to assign the observed vibrational bands to specific functional groups and vibrational modes within the molecule. nih.govijcce.ac.ir
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. jchemrev.com This approach can calculate the excitation energies and oscillator strengths of electronic transitions, providing insight into the electronic structure and the nature of the molecular orbitals involved. jchemrev.com
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. uomustansiriyah.edu.iq This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.
Ligand-Protein Binding Mode Elucidation
For pyrimidinone derivatives, molecular docking simulations are crucial for elucidating their binding modes within the active sites of various protein targets. semanticscholar.orgccij-online.orglew.ro These simulations help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking, that stabilize the ligand-protein complex. tcmsp-e.comresearchgate.net
For example, docking studies of pyrimidine derivatives with targets like cyclooxygenase (COX) enzymes have revealed the specific amino acid residues involved in binding. uomustansiriyah.edu.iqmdpi.com The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. lew.ro These computational predictions are invaluable for understanding the structure-activity relationships (SAR) of pyrimidinone derivatives and for guiding the design of new compounds with improved inhibitory activity. nih.gov
| Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Phenylpyrimidine-carboxamides | c-Met kinase | - | - |
| Pyrimidindione derivatives | Cyclin-dependent kinases (CDKs) | -7.8 to -9.6 | - |
| Pyrimidinone derivatives | XIAP protein | - | - |
| Pyrazolo[3,4-d]pyrimidine derivative | O-acetyl-serine-sulfhydrylase (OASS) | - | - |
Identification of Key Amino Acid Residues and Interactions
Molecular docking studies are instrumental in elucidating the binding modes of pyrimidinone derivatives within the active sites of various protein targets. These computational simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific amino acid residues that are crucial for molecular recognition and biological activity.
Research on a diverse set of pyrimidine and pyrimidinone derivatives has consistently highlighted the importance of hydrogen bonding and hydrophobic interactions in their binding affinity. For instance, in the context of antiviral research, docking studies of novel pyrimidine derivatives against the main protease (Mpro) of SARS-CoV-2 revealed key hydrogen bond interactions with amino acid residues such as THR26, CYS145, SER144, and GLU166. nih.gov Six specific compounds in one study demonstrated a preferable binding affinity to the Mpro protein, evidenced by lower free binding energy values ranging from -8.0 to -8.5 Kcal/mol, surpassing that of the co-crystalized ligand. nih.gov
Similarly, in cancer research targeting kinases, the pyrimidine scaffold plays a vital role in binding to the ATP-binding site. nih.gov Docking studies of cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives as dual VEGFR-2/HER-2 inhibitors showed that key interactions were established with residues like Val734, Lys753, Ser783, and Thr798 in the HER-2 active site. mdpi.com The phenyl groups often present on the pyrimidinone core are thought to interact with hydrophobic regions of the binding pocket. mdpi.com The ability of the pyrimidine ring to mimic nucleobase structures allows it to engage effectively with nucleotide-binding sites. nih.gov
A theoretical investigation of 27 pyrimidinone derivatives on the X-linked inhibitor of apoptosis protein (XIAP) also suggested that a number of these compounds could interact effectively with the protein surface, indicating their potential as candidates for cancer therapy. ccij-online.org The common theme across these studies is the pyrimidinone core's ability to act as a scaffold for hydrogen bond donors and acceptors, while peripheral substituents, such as phenyl groups, engage in critical van der Waals and hydrophobic interactions, anchoring the ligand within the active site.
Table 1: Examples of Key Amino Acid Interactions with Pyrimidinone Derivatives from Docking Studies
| Compound Class | Target Protein | Key Interacting Residues | Interaction Type | Binding Affinity (kcal/mol) |
| Pyrimidine Derivatives | SARS-CoV-2 Mpro | THR26, CYS145, SER144, GLU166 | Hydrogen Bond | -8.0 to -8.5 |
| Pyrido[2,3-d]pyrimidines | HER-2 | Val734, Lys753, Ser783, Thr798 | Hydrogen Bond | Not Specified |
| Fused Pyrimidines | Thymidylate Synthase | Not Specified | Hydrogen Bond | -8.7 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are crucial for rational drug design, helping to predict the activity of novel molecules and guide the synthesis of more potent analogues. nih.govnih.gov
For pyrimidinone and its derivatives, both 2D and 3D-QSAR studies have been successfully applied. A 2D-QSAR study on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors resulted in a statistically significant model with a high coefficient of determination (R² = 0.958) and predictive ability (Q² = 0.903). acs.orgnih.gov This model indicated the importance of autocorrelated descriptors in the inhibition of the enzyme. acs.orgnih.gov
In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for pyrrolopyridinone derivatives as inhibitors of Cdc7 kinase. researchgate.net These models yielded satisfactory results (CoMFA q²= 0.633, r² = 0.871; CoMSIA q² = 0.587, r² = 0.757) and generated contour maps that helped to interpret the structure-activity relationship by visualizing the favorable and unfavorable steric, electrostatic, and hydrophobic regions. researchgate.net Such analyses provide clear guidance for structural modifications; for example, they might indicate that a bulky, electron-donating group is preferred at a specific position on the pyrimidinone ring to enhance activity.
QSAR models have also been developed for pyrimidine derivatives targeting other proteins, such as VEGFR-2, where both multiple linear regression (MLR) and artificial neural network (ANN) models showed good performance (R² values of 0.889 and 0.998, respectively). nih.gov These studies underscore the utility of QSAR in understanding the structural requirements for the biological activity of pyrimidine-based compounds, thereby accelerating the drug discovery process. nih.govhumanjournals.com
Computational Prediction of Pharmacokinetic and Toxicity Properties (ADMET)
The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development, as poor pharmacokinetics and toxicity are major reasons for compound failure in clinical trials. rfppl.co.in In silico ADMET prediction allows for the early-stage screening of compound libraries to filter out candidates with unfavorable profiles, saving significant time and resources. rfppl.co.inosdd.net
Numerous computational studies have been performed on pyrimidine and dihydropyrimidinone derivatives to predict their ADMET properties. rfppl.co.insifisheriessciences.comresearchgate.net These analyses typically assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. rfppl.co.insifisheriessciences.com Studies on various dihydropyrimidinone derivatives have shown that many compounds in this class adhere to Lipinski's rule and exhibit good potential for oral bioavailability. rfppl.co.in
Software tools like SwissADME, pkCSM, and Qikprop are commonly used to calculate a wide range of pharmacokinetic parameters. rfppl.co.insifisheriessciences.com For pyrimidine derivatives, predictions often include human intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.net For example, one in silico study found that most of the synthesized pyrazolopyrimidine compounds were predicted to have good to moderate intestinal absorption and were unlikely to cross the blood-brain barrier. researchgate.net
Toxicity prediction is another key component of in silico ADMET screening. rfppl.co.in Programs like ProTox and Lazar are used to predict potential toxicities such as hepatotoxicity, carcinogenicity, and reproductive toxicity. rfppl.co.in A study on dihydropyrimidinone derivatives found that while most compounds were predicted to be non-toxic, one specific analogue showed potential for hepatotoxicity and reproductive toxicity, highlighting the importance of such early-stage screening. rfppl.co.in
Table 2: Representative Predicted ADMET Properties for a Series of Dihydropyrimidinone Derivatives
| Property | Predicted Value Range | Significance |
| Molecular Weight | < 500 Da | Compliance with Lipinski's Rule |
| logP | 1 - 3 | Good absorption and distribution |
| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule |
| Total Polar Surface Area (TPSA) | < 140 Ų | Correlates with good permeability |
| Human Intestinal Absorption | Good to Moderate | Indicates potential oral bioavailability |
| Blood-Brain Barrier (BBB) Permeation | Low / Non-permeant | Desirable for peripherally acting drugs |
| Hepatotoxicity | Mostly Non-toxic | Indicates a lower risk of liver damage |
Nonlinear Optical (NLO) Properties Prediction and Material Design
The pyrimidine core, with its π-deficient, aromatic, and coplanar characteristics, is an excellent scaffold for designing push-pull molecules with significant nonlinear optical (NLO) properties. rsc.org Such materials are in demand for applications in optoelectronics, optical data storage, and photonic devices. rsc.orgnih.gov Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of new materials before their synthesis. researchgate.netjocpr.com
Theoretical calculations are used to determine key NLO parameters, including dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net A high hyperpolarizability value is indicative of a strong NLO response. Studies on novel pyrimidinone derivatives have shown that they can be good candidates for NLO applications. researchgate.netjocpr.com For one highly functionalized dihydropyrimidine, DFT calculations at the B3LYP/6-311++G(d,p) level of theory predicted a high hyperpolarizability value, suggesting its potential as an NLO material. researchgate.net
The design of NLO materials often involves creating a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. The pyrimidinone ring can act as part of this conjugated bridge. Frontier Molecular Orbital (HOMO-LUMO) analysis is used to understand the intramolecular charge transfer that gives rise to the NLO properties. researchgate.net A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and hyperpolarizability.
Recent research on a newly synthesized pyrimidine derivative, PMMS, investigated its NLO properties in the crystalline phase using an iterative electrostatic embedding method. rsc.orgnih.gov This approach accounts for the influence of the crystal environment on the molecule's properties. The results showed a significant enhancement of NLO behavior in the crystalline state compared to the isolated molecule, with the dipole moment increasing by approximately 23%. nih.gov The calculated third-order nonlinear susceptibility (χ³) for PMMS was found to be superior to that of known chalcone (B49325) derivatives, highlighting its promise for photonic applications. rsc.org
Supramolecular Chemistry and Hydrogen Bonding Analysis
The supramolecular chemistry of pyrimidinones (B12756618) is largely dictated by their ability to form strong and directional hydrogen bonds. nih.govnih.gov This characteristic is fundamental to their biological activity, as the interactions they form with protein active sites are analogous to the intermolecular interactions that govern their self-assembly and crystal packing. nih.govresearchgate.net The structural resemblance of the pyrimidinone core to the nitrogenous bases of DNA and RNA makes it particularly adept at forming robust hydrogen bonds. nih.govnih.gov
Detailed studies combining single-crystal X-ray diffraction (SC-XRD) with computational analyses have provided deep insights into the hydrogen bonding patterns of pyrimidinone derivatives. nih.govacs.org An extensive study of 18 substituted 4-(trihalomethyl)-2(1H)-pyrimidinones revealed that all crystalline structures exhibited strong hydrogen bonds, with an average energy of approximately -21.64 kcal/mol. nih.govnih.govresearchgate.netacs.org
Analysis using the Quantum Theory of Atoms in Molecules (QTAIM) identified the predominant intermolecular interactions as N–H···O and C–H···O hydrogen bonds. nih.govresearchgate.netacs.org The N–H···O interactions were found to be particularly strong, with an average energy of -16.55 kcal/mol, while the C–H···O interactions contributed an average of -6.48 kcal/mol. nih.govnih.govresearchgate.net These interactions are persistent, being observed both in the solid crystalline state and in solution, as confirmed by NMR spectroscopy experiments. nih.govnih.govresearchgate.net The formation of a dimer via two N–H···O bonds is often the initial and most crucial step in the crystallization and self-assembly mechanism of these compounds. acs.org This predictable, cooperative hydrogen bonding makes pyrimidinones valuable building blocks in supramolecular chemistry and crystal engineering. tue.nlnih.gov
Table 3: Average Hydrogen Bond Energies in Substituted Pyrimidinones
| Hydrogen Bond Type | Average Interaction Energy (kcal/mol) |
| N–H···O | -16.55 |
| C–H···O | -6.48 |
| Total H-Bond Energy | -21.64 |
Biological Activities and Mechanistic Insights of Pyrimidinone Compounds in Vitro and Preclinical Studies
Antimicrobial Activity
Primidinone derivatives have demonstrated a wide spectrum of antimicrobial activities, showing potential as antibacterial and antifungal agents.
Antibacterial Activity against Specific Strains
Various studies have highlighted the efficacy of pyrimidinone compounds against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.
Staphylococcus aureus : Certain pyrimidine (B1678525) derivatives have shown notable antibacterial efficacy against Staphylococcus aureus. For instance, halogenated pyrimidines have been investigated for their antibiofilm and antimicrobial effects against this bacterium. frontiersin.org
Escherichia coli : The antibacterial potential of pyrimidine derivatives extends to Gram-negative bacteria such as Escherichia coli. researchgate.net
Pseudomonas aeruginosa : Some pyrimidine compounds have exhibited inhibitory activity against Pseudomonas aeruginosa.
Acinetobacter baumannii : The challenge of multidrug-resistant Acinetobacter baumannii has led to the exploration of novel antibacterial agents, with some pyrimidine derivatives showing promise.
Mycobacterium luteus : While specific studies on 2,3-Dimethyl-6-phenylpyrimidin-4(3H)-one against Mycobacterium luteus are not readily available, research on related compounds has shown activity against this bacterium. For example, derivatives of iturin A, mycosubtilin, and bacillomycin L have been prepared and their activity against Micrococcus luteus has been demonstrated. nih.gov
Salmonella typhi : The antibacterial spectrum of pyrimidinone derivatives also includes activity against Salmonella typhi.
Bacillus subtilis : Several pyrimidine derivatives have shown considerable activity against Bacillus subtilis.
Staphylococcus epidermidis : The antibacterial and anti-biofilm activities of various compounds have been investigated against Staphylococcus epidermidis.
Table 1: Antibacterial Activity of Selected Pyrimidinone Derivatives
| Bacterial Strain | Compound/Derivative Class | Observed Activity | Reference |
| Staphylococcus aureus | Halogenated Pyrimidines | Antibiofilm and antimicrobial effects | frontiersin.org |
| Escherichia coli | Pyrimidine Derivatives | Antibacterial activity | researchgate.net |
| Pseudomonas aeruginosa | Pyrimidine Derivatives | Inhibitory activity | |
| Acinetobacter baumannii | Pyrimidine Derivatives | Promising antibacterial activity | |
| Mycobacterium luteus | Iturin A, Mycosubtilin, Bacillomycin L derivatives | Antibacterial activity | nih.gov |
| Bacillus subtilis | Pyrimidine Derivatives | Considerable activity |
Antifungal Activity
In addition to their antibacterial properties, pyrimidinone compounds have been explored for their potential to combat fungal infections.
Candida glabrata : The uptake of pyrimidines and their derivatives has been studied in Candida glabrata, suggesting a potential mechanism for antifungal action. nih.gov Some 3-benzoyl imidazo[1,2-a]pyrimidines have shown good minimum inhibitory concentrations (MIC50) against C. glabrata. nih.gov
Candida albicans : Pyrimidine derivatives have been evaluated for their antifungal activity against Candida albicans. niscpr.res.in
Saccharomyces cerevisiae : A chemical genetics screen of Saccharomyces cerevisiae suggested that a novel pyrimidine-based chemical scaffold may target the endoplasmic reticulum, indicating a potential antifungal mechanism. nih.govnih.gov
Table 2: Antifungal Activity of Selected Pyrimidinone Derivatives
| Fungal Strain | Compound/Derivative Class | Observed Activity/Mechanism | Reference |
| Candida glabrata | Pyrimidine Derivatives | Uptake into fungal cells | nih.gov |
| Candida glabrata | 3-Benzoyl imidazo[1,2-a]pyrimidines | Good MIC50 values | nih.gov |
| Candida albicans | Pyrimidine Derivatives | Antifungal activity | niscpr.res.in |
| Saccharomyces cerevisiae | Pyrimidine-based scaffold | May target the endoplasmic reticulum | nih.govnih.gov |
Anticancer and Antitumor Potential
The pyrimidinone scaffold is a key structural motif in a variety of compounds exhibiting significant anticancer and antitumor properties. These activities are often mediated through the inhibition of critical cellular pathways involved in cancer cell proliferation and survival.
Inhibitory Effects on Cancer Cell Lines
Pyrimidinone derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines in vitro.
MCF-7 breast cancer cells : The antiproliferative activity of pyrimidine derivatives has been observed against MCF-7 breast cancer cells.
HepG2 : Certain pyrimidine derivatives have shown inhibitory effects on the proliferation of HepG2 human liver cancer cells. researchgate.netresearchgate.net For instance, some pyrimidine-based compounds exhibited superior inhibitory activities against HepG2 cells compared to the standard drug Pazopanib. researchgate.net Other studies have also reported the efficacy of pyrimidine derivatives against this cell line. researchgate.net
Glioblastoma multiforme (GBM) cell lines : Novel pyrimidine compounds have been synthesized and evaluated for their therapeutic efficacy in glioblastoma cells, showing inhibition of cell growth and proliferation. nih.gov Pyrazolo[3,4-d]pyrimidine kinase inhibitors have also been identified as promising candidates for GBM preclinical efficacy studies. nih.gov
Gastric cancer cell line MGC-803 : While specific data on this compound is unavailable, other heterocyclic compounds are known to inhibit MGC-803 cells.
Table 3: Inhibitory Effects of Pyrimidinone Derivatives on Cancer Cell Lines
| Cancer Cell Line | Compound/Derivative Class | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | Pyrimidine Derivatives | Antiproliferative activity | |
| HepG2 (Liver Cancer) | Pyrimidine-based derivatives | Superior inhibitory activity compared to Pazopanib | researchgate.net |
| HepG2 (Liver Cancer) | Pyrimidine derivatives | Efficacy against the cell line | researchgate.net |
| Glioblastoma (GBM) | Novel pyrimidine compounds | Inhibition of cell growth and proliferation | nih.gov |
| Glioblastoma (GBM) | Pyrazolo[3,4-d]pyrimidine kinase inhibitors | Promising candidates for preclinical studies | nih.gov |
Mechanisms of Action
The anticancer effects of pyrimidinone derivatives are attributed to various mechanisms, primarily the induction of programmed cell death and the disruption of the cell division cycle.
Apoptosis Induction : Many pyrimidine derivatives exert their anticancer effects by inducing apoptosis in cancer cells.
Cell Cycle Arrest : Certain pyrazolo-[3,4-d]-pyrimidine derivative Src inhibitors have been shown to cause cell cycle arrest, specifically in the G2/M phase, in medulloblastoma cells. nih.gov Similarly, other pyridopyrimidine Cdk inhibitors can maintain cell cycle arrest even in cancer cells over-expressing oncogenes like Bcl-2 or cyclin D1. nih.gov
Inhibition of Specific Kinases
A significant aspect of the anticancer potential of pyrimidinone compounds lies in their ability to inhibit the activity of various protein kinases that are often dysregulated in cancer.
Tyrosine Kinases : Pyrimidine derivatives have been explored as inhibitors of tyrosine kinases.
PI3K, AKT, mTOR : The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in cancer.
PI3K/mTOR Dual Inhibitors : A series of pyridopyrimidinone derivatives have been identified as novel and efficacious dual inhibitors of PI3K and mTOR. nih.gov
AKT Inhibitors : Novel furo[2,3-d]pyrimidine derivatives have been designed as PI3K/AKT dual inhibitors, demonstrating potent antiproliferative and apoptotic activities. nih.govrsc.org
mTOR Inhibitors : Pyrimidine compounds have been developed as mTOR inhibitors for cancer treatment. google.comgoogle.com Additionally, novel pyrazolopyrimidine derivatives have been discovered as potent mTOR/HDAC bi-functional inhibitors. nih.gov
Glycogen Synthase Kinase-3β (GSK-3β) : This kinase is implicated in various cellular processes and diseases, including cancer.
VEGFR-2 : Vascular Endothelial Growth Factor Receptor-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several pyrimidine and fused pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govekb.eg
USP7 : Ubiquitin-specific protease 7 has emerged as an attractive target in cancer therapy. Potent and selective inhibitors of USP7 have been developed based on a pyrimidinone scaffold. nih.govresearchgate.netacs.orgrsc.org
Table 4: Kinase Inhibition by Pyrimidinone Derivatives
| Kinase Target | Compound/Derivative Class | Key Findings | Reference |
| PI3K/mTOR | Pyridopyrimidinone derivatives | Potent and orally active dual inhibitors | nih.gov |
| PI3K/AKT | Furo[2,3-d]pyrimidine derivatives | Potent antiproliferative and apoptotic activities | nih.govrsc.org |
| mTOR | Pyrimidine compounds, Pyrazolopyrimidine derivatives | Potent inhibitors, some with dual HDAC inhibition | google.comgoogle.comnih.gov |
| VEGFR-2 | Pyrimidine and fused pyrimidine derivatives | Potent inhibitors of angiogenesis | nih.govekb.eg |
| USP7 | Pyrimidinone-based compounds | Potent and selective inhibitors | nih.govresearchgate.netacs.orgrsc.org |
Antioxidant Activity (e.g., DPPH Scavenging Activity)
No research has been published detailing the antioxidant capacity of this compound, including its potential for DPPH radical scavenging.
Antiviral Activity
There is no evidence from the searched literature to suggest that this compound has been investigated as an inhibitor for HIV-1, or for the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLPro).
Antidiabetic Activity
The potential for this compound to act as an α-Glucosidase inhibitor has not been reported in the available scientific literature.
Neurological and Other Enzyme Inhibition
No studies were identified that explored the effects of this compound on neurological pathways or its inhibitory activity against other enzymes.
Further experimental research is required to determine if this compound possesses any of the biological activities outlined. Without such studies, any discussion on its therapeutic potential would be purely speculative.
Phosphodiesterase 5 (PDE5) Inhibition
The pyrimidinone scaffold is a key structural feature in several compounds designed as inhibitors of Phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells. nih.gov Inhibition of PDE5 leads to increased cGMP concentrations, resulting in vasodilation. nih.govnih.gov This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension. nih.gov
While no specific data on the PDE5 inhibitory activity of this compound are available, related pyrazolopyrimidinone derivatives have been identified as potent and selective PDE5 inhibitors. mdpi.com Some of these analogs have demonstrated greater in vitro potency than the well-known PDE5 inhibitor, sildenafil. mdpi.com Furthermore, studies on other related heterocyclic systems, such as pyridopyrazinones, have also revealed compounds with significant PDE5 inhibitory activity, with some exhibiting IC50 values in the nanomolar range. nih.gov
Table 1: In Vitro PDE5 Inhibitory Activity of a Representative Pyridopyrazinone Derivative This table provides data for a related compound to illustrate the potential of similar scaffolds, as no direct data for this compound is available.
| Compound Class | Example Compound ID | Target Enzyme | IC50 (nM) |
|---|---|---|---|
| Pyridopyrazinone | 11b | PDE5 | 18.13 nih.gov |
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are a cornerstone in the symptomatic treatment of Alzheimer's disease. The pyrimidine nucleus is a common scaffold in the design of various biologically active compounds, including those with AChE inhibitory activity.
Specific preclinical or in vitro studies on the acetylcholinesterase inhibitory activity of this compound have not been reported. However, research on other pyrimidine derivatives has shown this chemical class to be a promising source of AChE inhibitors. For instance, omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives containing a pyrimidine ring have been synthesized and shown to be potent AChE inhibitors. nih.gov Some of these compounds exhibited greater in vitro inhibitory activity against rat cerebral cortex AChE than the reference drug physostigmine. nih.gov
KDPG Aldolase Inhibition
2-Keto-3-deoxy-6-phosphogluconate (KDPG) aldolase is an enzyme that plays a role in the Entner-Doudoroff pathway of bacterial glucose metabolism. nih.gov A review of the available scientific literature indicates that pyrimidinone compounds, including this compound, have not been investigated as potential inhibitors of KDPG aldolase. Research into inhibitors of this enzyme has primarily focused on pyruvate analogs that mimic the natural substrate. nih.govresearchgate.net
Human-DNA Topoisomerase II Inhibition
Human-DNA topoisomerase II is a vital enzyme for maintaining DNA topology during replication, transcription, and chromosome segregation, making it an important target for anticancer drugs. nih.gov These drugs, often referred to as topoisomerase poisons, work by stabilizing the enzyme-DNA cleavage complex, which leads to DNA damage and cell death. nih.gov
There is no direct evidence from in vitro studies to suggest that this compound inhibits human-DNA topoisomerase II. However, the broader class of pyrimidine derivatives has been explored for this activity. For example, various polyphenolic compounds have been shown to be catalytic inhibitors of human DNA topoisomerase II. nih.gov While structurally distinct from the compound of interest, this highlights that diverse chemical scaffolds can target this enzyme.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design and optimization of biologically active molecules. Such studies on pyrimidine derivatives have demonstrated that the nature and placement of substituents on the pyrimidine ring are critical determinants of their biological potency and selectivity.
Specific SAR studies for this compound are not available in the current literature. However, general SAR principles derived from studies on related pyrimidine-containing compounds can provide some insights. For instance, in a series of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives designed as AChE inhibitors, modifications to different parts of the molecule significantly influenced inhibitory potency and selectivity over butyrylcholinesterase (BuChE). nih.gov One particular azaxanthone derivative with an optimal substitution pattern was found to be significantly more potent than physostigmine in inhibiting rat cortex AChE. nih.gov
Similarly, for a series of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines evaluated as dihydrofolate reductase inhibitors, substitutions on the side chain phenyl ring led to variations in potency and selectivity against different pathogenic enzymes. nih.gov These examples underscore the importance of systematic structural modifications in tuning the biological activity of pyrimidine-based compounds.
Pyrimidinone Scaffolds in Materials Science and Biomedical Applications
Design of Pyrimidinone-Based Functional Materials
The design of functional materials based on the pyrimidinone scaffold often leverages its ability to form robust, self-assembling systems through hydrogen bonding. Researchers have synthesized various derivatives to create materials with tailored properties for applications ranging from electronics to healthcare.
Integration into Supramolecular Assemblies
Pyrimidinones (B12756618) are integral to the construction of complex supramolecular structures. Their predictable and strong binding motifs allow for the creation of well-defined assemblies.
Applications in Tissue Engineering Scaffolds
The unique properties of pyrimidinone-based supramolecular polymers make them excellent candidates for tissue engineering applications. nih.gov
Cell-Material Interactions and Cell Culture SystemsThe surface properties of UPy-based scaffolds can be modified to control cell adhesion and behavior.researchgate.netFor example, by incorporating non-adhesive moieties like PEG, cell infiltration can be significantly reduced.researchgate.netConversely, introducing cell-adhesive ligands can promote cell attachment and growth, demonstrating the platform's versatility for creating sophisticated cell culture systems and scaffolds for tissue regeneration.researchgate.netnih.gov
Lack of Publicly Available Research on 2,3-Dimethyl-6-phenylpyrimidin-4(3H)-one for Drug Delivery Applications
Following a comprehensive review of available scientific literature and research databases, it has been determined that there is no specific, publicly accessible research detailing the use of the chemical compound This compound within the field of drug delivery systems.
The pyrimidine (B1678525) scaffold and its derivatives are of significant interest in medicinal chemistry and have been explored for a wide range of therapeutic applications. nih.govnih.govmdpi.com Research into pyrimidinone-based molecules often focuses on their inherent biological activities, such as potential as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. mdpi.comnih.govresearchgate.net These compounds are typically investigated as active pharmaceutical ingredients (APIs) themselves rather than as components of drug delivery vehicles. nih.govnih.govrsc.org
While the broader class of heterocyclic compounds is sometimes explored for roles in creating drug carriers, such as polymers or nanoparticles, specific studies focusing on This compound for this purpose are not found in the reviewed literature. The existing research on related pyrimidinone structures is centered on their synthesis and evaluation for direct pharmacological effects. nih.govresearchgate.netclockss.org
Therefore, content for the requested section, ": 7.4. Potential for Drug Delivery Systems," cannot be generated with scientific accuracy for the specific compound This compound due to the absence of dedicated research findings in this area.
Future Research Directions and Translational Potential for 2,3 Dimethyl 6 Phenylpyrimidin 4 3h One
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern pharmaceutical research. For pyrimidinone derivatives, future efforts will concentrate on "green chemistry" approaches that minimize waste, reduce energy consumption, and avoid hazardous reagents. rasayanjournal.co.in
One-pot multicomponent reactions (MCRs), such as the Biginelli reaction, are particularly promising for the synthesis of dihydropyrimidinones (DHPMs). banglajol.infomdpi.comorientjchem.org These reactions offer significant advantages by combining multiple starting materials in a single step, leading to high atom economy and simplified purification processes. Research is ongoing to expand the scope of MCRs using diverse catalysts and solvent systems to produce complex pyrimidinone structures. banglajol.info
Key areas for sustainable synthetic exploration include:
Solvent-Free Conditions: Conducting reactions without a solvent, or "Grindstone Chemistry," significantly reduces volatile organic compound (VOC) emissions and simplifies product isolation. orientjchem.orgresearchgate.net
Green Catalysts: The use of biodegradable or recyclable catalysts, such as citrus extracts or silicotungstic acid supported on solid phases, offers an eco-friendly alternative to traditional strong acid or metal catalysts. mdpi.compjoes.com
Alternative Energy Sources: Microwave and ultrasound-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating methods. pjoes.comijper.org
| Sustainable Method | Description | Key Advantages | Reference Example |
|---|---|---|---|
| One-Pot Multicomponent Reactions (MCRs) | Condensation of an aldehyde, β-ketoester, and urea (B33335)/thiourea in a single vessel. | High atom economy, reduced reaction time, operational simplicity. | Biginelli reaction using anhydrous ZnCl2 as a catalyst. banglajol.info |
| Solvent-Free Synthesis | Reactants are mixed and heated without a solvent medium. | Reduces environmental impact, simplifies workup, cost-effective. | Grindstone chemistry technique catalyzed by CuCl2·2H2O. researchgate.net |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Shorter reaction times, higher yields, improved purity. | Condensation of chalcones with urea under basic conditions. ijper.org |
| Use of Green Catalysts | Employs environmentally benign catalysts like natural extracts or supported acids. | Biodegradable, reusable, avoids toxic heavy metals. | Synthesis using citrus extract as a catalyst. pjoes.com |
Advanced Computational Modeling for Predictive Design
Computational modeling has become an indispensable tool in drug discovery, enabling the rational design and prediction of the biological activity of new chemical entities. For pyrimidinone derivatives, advanced computational techniques are being employed to elucidate structure-activity relationships (SAR) and guide the synthesis of more potent and selective compounds.
Molecular docking is used to predict the binding orientation and affinity of pyrimidinone analogs within the active site of a target protein. nih.govremedypublications.com This provides crucial insights into the specific molecular interactions, such as hydrogen bonds, that are essential for biological activity. nih.govresearchgate.net For instance, docking studies have been used to analyze the binding of pyrimidinones (B12756618) to targets like cyclin-dependent kinase 8 (CDK8) and various breast cancer-related proteins. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These models are used to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov 2D- and 3D-QSAR studies on pyrimidinone derivatives have successfully identified key structural features and physicochemical properties that govern their anticancer and enzyme inhibitory activities. nih.govacs.orgmdpi.com
| Computational Technique | Application for Pyrimidinones | Key Insights Provided | Reference Example |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and affinities with target proteins like kinases and enzymes. | Identifies key amino acid interactions and guides rational drug design. | Docking of pyrimidine (B1678525) derivatives against breast cancer target proteins. nih.gov |
| QSAR Analysis | Developing predictive models for anticancer or enzyme inhibitory activity. | Correlates structural descriptors with biological activity to predict potency. | QSAR analysis of pyrimidine derivatives as VEGFR-2 inhibitors. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Assesses the stability of binding interactions and conformational changes. | MD simulations to confirm the stability of inhibitors in the JAK3 binding site. tandfonline.com |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for activity. | Serves as a template for virtual screening to find novel active scaffolds. | Pharmacophore model generation to identify potential JAK3 inhibitors. tandfonline.com |
Investigation of Emerging Biological Targets and Disease Areas
The pyrimidinone scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. While their roles as anticancer agents targeting kinases are well-documented, future research is expanding into new therapeutic areas. nih.govresearchgate.netnih.govrsc.org
Kinase Inhibition: Pyrimidinone derivatives are potent inhibitors of various protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus kinase 3 (JAK3). nih.govtandfonline.comnih.gov Fused pyrimidine systems, like pyrido[2,3-d]pyrimidines, are particularly effective as they can mimic the adenine (B156593) ring of ATP, binding competitively to the kinase active site. nih.govnih.gov
Emerging Targets: Beyond kinases, pyrimidinone-based compounds are being investigated as inhibitors of other crucial enzymes. For example, derivatives have been developed as potent and selective inhibitors of Ubiquitin-Specific Protease 7 (USP7), a target implicated in oncology and immune disorders. nih.gov Other research has explored their potential as inhibitors of alkaline phosphatase and Receptor-Interacting Protein Kinase 2 (RIPK2), which is involved in inflammatory diseases. acs.orgresearchgate.net
| Biological Target Class | Specific Example | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, PI3K, JAK3 | Oncology | nih.govtandfonline.comnih.gov |
| Deubiquitinating Enzymes | Ubiquitin-Specific Protease 7 (USP7) | Oncology, Immunology | nih.gov |
| Phosphatases | Alkaline Phosphatase (AP) | Metabolic Disorders | acs.org |
| Other Enzymes | RIPK2 | Inflammatory Diseases | researchgate.net |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to transform the landscape of drug discovery and development. nih.govmdpi.com These technologies can analyze vast and complex datasets far more efficiently than traditional methods, accelerating the entire pipeline from target identification to lead optimization. premierscience.com
For pyrimidinone-based drug discovery, AI and ML can be applied in several key areas:
Predictive Modeling: ML algorithms can build highly accurate QSAR models to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of novel pyrimidinone derivatives. astrazeneca.comnih.gov This allows for the in silico screening of massive virtual libraries, identifying the most promising candidates for synthesis and testing. nih.gov
De Novo Drug Design: Generative AI models can design entirely new pyrimidinone structures optimized for specific biological targets and desired properties. These models learn from existing chemical data to generate novel molecules with a high probability of success. nih.gov
Target Identification and Validation: AI can analyze biological data (genomics, proteomics) to identify and validate new potential targets for pyrimidinone-based therapies.
| AI/ML Application | Description | Impact on Pyrimidinone Drug Discovery |
|---|---|---|
| High-Throughput Virtual Screening | Using ML models to rapidly screen large chemical databases for potential hits against a specific target. | Accelerates identification of novel active pyrimidinone scaffolds. premierscience.com |
| ADMET Prediction | AI algorithms predict properties like solubility, toxicity, and metabolism before synthesis. | Reduces late-stage attrition by filtering out compounds with poor drug-like properties. nih.gov |
| Generative Models | Deep learning models that create new molecules with desired characteristics. | Enables de novo design of optimized pyrimidinone derivatives. nih.gov |
| Automated SAR Analysis | AI tools analyze experimental data to automatically extract structure-activity relationships. | Provides rapid feedback for lead optimization cycles. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3-Dimethyl-6-phenylpyrimidin-4(3H)-one and its derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted pyrimidine precursors and aryl aldehydes or ketones. For example, describes a general procedure using 2-aminopyridine derivatives, aromatic aldehydes, and potassium phosphate in aqueous conditions at 100°C for 7 hours . Modifications to the core structure (e.g., thieno[2,3-d]pyrimidinone derivatives) often employ cyclization reactions with thiourea or thioamide intermediates, as seen in antitumor activity studies . Key steps include optimizing solvent systems (e.g., water or ethanol) and catalysts (e.g., K₃PO₄) to enhance regioselectivity.
Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and stereochemistry. X-ray crystallography provides definitive structural validation, as demonstrated in studies resolving the crystal lattice of related pyrimidinone derivatives (e.g., 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7(6H)-one) . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups, such as carbonyl stretches near 1650–1700 cm⁻¹ .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
- Methodological Answer : Systematic variation of reaction parameters is essential. For instance:
- Temperature : Elevated temperatures (100°C) in aqueous media improve cyclization efficiency .
- Catalysts : Potassium phosphate enhances nucleophilic substitution in heterocyclic ring formation , while Pd-catalyzed cross-coupling (e.g., Suzuki reactions) introduces aryl groups at specific positions .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates, while ethanol/water mixtures facilitate precipitation of pure products .
- Example : In , sequential one-pot synthesis reduced side reactions by eliminating intermediate purification steps, achieving >80% yield for thieno-pyrimidinone derivatives .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. For example:
- Structural Analysis : Antitumor activity in 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives ( ) was linked to electron-withdrawing groups at position 6, whereas electron-donating groups reduced efficacy .
- Assay Validation : Cross-replicate studies using standardized cell lines (e.g., MCF-7 for breast cancer) and dose-response curves (IC₅₀ calculations) minimize variability .
- Meta-Analysis : Compare SAR (Structure-Activity Relationship) trends from multiple sources, such as the enhanced kinase inhibition in 3-aryl-substituted pyrimidinones ( ) versus unsubstituted analogs .
Q. What strategies are effective for designing derivatives targeting specific biological pathways?
- Methodological Answer : Rational design involves:
- Scaffold Hybridization : Merging pyrimidinone cores with bioactive pharmacophores (e.g., coumarin or tetrazole moieties) to enhance binding affinity, as seen in .
- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) predicts interactions with targets like EGFR or topoisomerase II, guiding substituent selection .
- In Vitro Screening : Prioritize derivatives with low cytotoxicity in normal cell lines (e.g., HEK-293) before advancing to in vivo models .
Q. What analytical challenges arise in assessing purity, and how are they addressed?
- Methodological Answer : Common issues include:
- Byproduct Formation : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) identifies impurities from incomplete cyclization .
- Hydrate/Polymorph Detection : Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) distinguish crystalline forms, critical for reproducibility in biological assays .
- Example : In , single-crystal X-ray analysis confirmed the absence of solvent molecules in the final product, ensuring >95% purity .
Data Contradiction Analysis
Q. How do substituent positions influence biological activity in pyrimidinone derivatives?
- Methodological Answer : Position-specific effects are well-documented:
- Position 6 : Electron-withdrawing groups (e.g., -Cl, -F) enhance antitumor activity by increasing electrophilicity and target binding .
- Position 2/3 : Methyl or phenyl groups improve metabolic stability but may reduce solubility, necessitating formulation adjustments .
- Case Study : Derivatives with 4-fluorophenyl at position 6 ( ) showed 10-fold higher cytotoxicity than unsubstituted analogs, validated via comparative SAR tables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
